3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione

Catalog No.
S844576
CAS No.
1172134-11-0
M.F
C18H23NO4
M. Wt
317.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azasp...

CAS Number

1172134-11-0

Product Name

3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione

IUPAC Name

3-(2,5-dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C18H23NO4/c1-11-4-5-12(2)14(10-11)18(22)15(20)17(19-16(18)21)8-6-13(23-3)7-9-17/h4-5,10,13,22H,6-9H2,1-3H3,(H,19,21)

InChI Key

XOVCVOLJZHNHLA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2(C(=O)C3(CCC(CC3)OC)NC2=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C2(C(=O)C3(CCC(CC3)OC)NC2=O)O

Metabolite of Spirotetramat

3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione, also known as Mephentermine Impurity 6 or cis-3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione, is primarily studied in the context of spirotetramat, an insecticide belonging to the class of synthetic tetronic acid derivatives PubChem: . This compound is a metabolite of spirotetramat, meaning it is a substance formed by the breakdown of spirotetramat in the environment or within an organism National Institutes of Health: ).

Research on this specific metabolite is limited, but studies investigating the environmental fate of spirotetramat often mention Mephentermine Impurity 6 as one of the degradation products EPPO: . Understanding the breakdown products of pesticides is crucial for assessing their environmental impact and potential risks.

3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within a bicyclic framework. The compound features a hydroxyl group and a methoxy group, contributing to its potential biological activity and chemical reactivity. The structural formula can be represented as C${18}$H${25}$N O$_{4}$, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific arrangements that define its chemical properties.

Spirotetramat acts by specifically blocking the feeding behavior of mites and certain insect pests []. It disrupts the proper functioning of their mouthparts, preventing them from ingesting plant material []. The exact mechanism of this disruption is still being investigated [].

Due to its functional groups. Notably, the hydroxyl group can engage in hydrogen bonding and nucleophilic substitution reactions. The methoxy group may undergo demethylation or serve as an electrophilic site in reactions with strong nucleophiles. The spiro structure also allows for unique conformational dynamics that can influence reactivity.

For instance, the synthesis of this compound involves the reaction of 3-(2-bromo-4-fluorophenyl)-acryloyl chloride with cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one in anhydrous chloroform at controlled temperatures .

Research indicates that 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione exhibits significant biological activity, particularly as an inhibitor of acetyl-CoA carboxylase, an enzyme critical in fatty acid metabolism. This inhibition can have implications for metabolic disorders and obesity management . Additionally, compounds with similar structures have been studied for their potential antimicrobial and anti-inflammatory properties.

The synthesis of 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione typically involves several steps:

  • Starting Materials: The synthesis begins with 3-(2-bromo-4-fluorophenyl)-acryloyl chloride and cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one.
  • Reaction Conditions: The reaction is conducted in anhydrous chloroform at low temperatures to control the reaction rate and minimize side reactions.
  • Purification: Following the reaction completion, the mixture is washed and dried to isolate the product, which is then purified using flash column chromatography on silica gel .

The compound has potential applications in medicinal chemistry due to its biological activity as an acetyl-CoA carboxylase inhibitor. This property suggests possible uses in developing treatments for metabolic diseases such as obesity and diabetes. Furthermore, it may serve as a lead compound for synthesizing derivatives with enhanced pharmacological profiles.

Interaction studies involving 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione focus on its binding affinity to various biological targets. Inhibitory studies against acetyl-CoA carboxylase reveal insights into its mechanism of action and potential off-target effects. These studies are crucial for understanding the therapeutic window and safety profile of the compound.

Several compounds share structural similarities with 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione:

Compound NameStructural FeaturesBiological Activity
SpirotetramatContains spirocyclic structure; used as an insecticideAntimicrobial properties
BYI08330-cis-keto-hydroxySimilar spiro structure; derived from spirotetramatPotential metabolic effects
8-MethoxyquinolineContains methoxy group; different core structureAnticancer activity

Uniqueness: What sets 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione apart is its specific combination of functional groups and spirocyclic architecture that enhances its interaction with biological targets compared to other similar compounds.

XLogP3

1.9

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

1172134-11-0

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-16

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